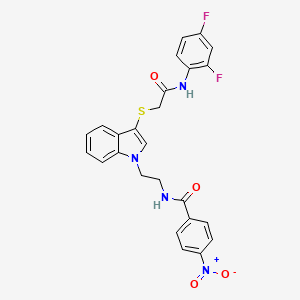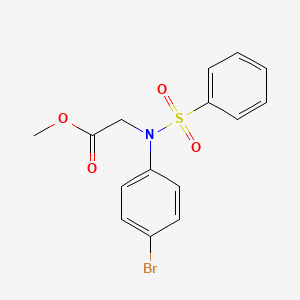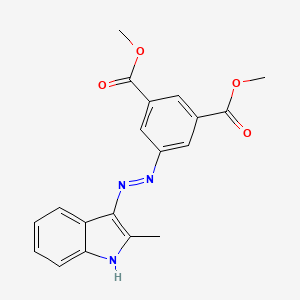![molecular formula C25H21N5O3S2 B2498727 N-(5-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-Biphenyl]-4-carboxamid CAS No. 896025-81-3](/img/structure/B2498727.png)
N-(5-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-Biphenyl]-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C25H21N5O3S2 and its molecular weight is 503.6. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Übersicht: Die Suzuki–Miyaura-Kupplung (SM-Kupplung) ist eine leistungsstarke, übergangsmetallkatalysierte Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie findet aufgrund ihrer milden Reaktionsbedingungen und ihrer Kompatibilität mit verschiedenen funktionellen Gruppen breite Anwendung. Der Schlüsselschritt beinhaltet die Kreuzkupplung von Organoborverbindungen mit organischen Halogeniden oder Pseudohalogeniden.
Anwendung: Die von Ihnen genannte Verbindung enthält einen Thiadiazolring, der als ausgezeichnete Borquelle für die SM-Kupplung dienen kann. Insbesondere kann es als Organoborreagenz fungieren. So funktioniert es:
- Organoborreagenz: Das Boratom der Verbindung kann eine oxidative Addition mit Palladium eingehen, was zur Bildung einer Pd–C-Bindung führt. Dies ermöglicht die Kupplung von zwei unterschiedlichen Fragmenten, wodurch die Synthese komplexer Moleküle ermöglicht wird. Die milden Reaktionsbedingungen und die Toleranz gegenüber funktionellen Gruppen machen die SM-Kupplung zu einem vielseitigen Werkzeug in der organischen Synthese .
Click-Chemie: 1,2,3-Triazolbildung
Übersicht: Click-Chemie bezieht sich auf effiziente, selektive Reaktionen, die zur schnellen Assemblierung komplexer Moleküle führen. Eine solche Reaktion ist die Huisgen 1,3-dipolare Cycloaddition (CuAAC), die 1,2,3-Triazole bildet.
Anwendung: Die Propargyloxygruppe der Verbindung kann an CuAAC-Reaktionen mit Aziden teilnehmen. Durch die Verwendung von Kupferkatalysatoren können 1,4-disubstituierte 1,2,3-Triazole erhalten werden. Diese Triazole finden Anwendung in der Wirkstoffforschung, Materialwissenschaft und Biokonjugation .
Ligandensynthese für die Koordinationschemie
Übersicht: Liganden spielen eine entscheidende Rolle in der Koordinationschemie, wo sie an Metallionen binden und die Reaktivität beeinflussen.
Anwendung: Die Pyridin-Einheit der Verbindung kann als Ligand dienen. Durch die Koordination an Metallionen (z. B. Kupfer) können stabile Komplexe gebildet werden. Solche Komplexe finden Anwendung in der Katalyse, Sensorik und Materialwissenschaft .
Eigenschaften
IUPAC Name |
N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S2/c1-16(31)26-20-8-5-9-21(14-20)27-22(32)15-34-25-30-29-24(35-25)28-23(33)19-12-10-18(11-13-19)17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,26,31)(H,27,32)(H,28,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYDYXIEBCGXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B2498646.png)
![N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2498647.png)
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2498648.png)

![3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2498651.png)
![3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B2498652.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-difluorobenzamide](/img/structure/B2498656.png)


![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide](/img/structure/B2498662.png)
![3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2498665.png)
![1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione](/img/structure/B2498667.png)
![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)
